4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 1443980-69-5
Cat. No.: VC8460160
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443980-69-5 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 4-methyl-2-oxo-1H-pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) |
| Standard InChI Key | CMUKVPRMDVZPIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NC=C1)C(=O)N |
| Canonical SMILES | CC1=C(C(=O)NC=C1)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (C₇H₈N₂O₂) features a 1,2-dihydropyridine backbone with three key functional groups:
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4-Methyl group: A methyl substituent at position 4 enhances lipophilicity and influences steric interactions.
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2-Oxo group: The ketone at position 2 introduces hydrogen-bonding potential and electronic modulation.
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3-Carboxamide: A carboxamide group at position 3 provides sites for intermolecular interactions and metabolic transformations.
The compound’s planar structure and electron-deficient aromatic system make it amenable to π-π stacking and dipole interactions, as observed in structurally related pyridine derivatives .
Table 1: Comparative Molecular Properties of Related Pyridine Derivatives
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred from protocols used for analogous dihydropyridines. A plausible route involves:
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Ring Formation: Cyclocondensation of β-ketoamides with ammonium acetate under acidic conditions to generate the dihydropyridine core.
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Functionalization: Sequential introduction of the methyl group via Friedel-Crafts alkylation and carboxamide installation through nucleophilic acyl substitution.
Table 2: Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference Approach |
|---|---|---|---|---|
| 1 | Cyclocondensation | Acetic acid, 120°C, 12 h | 65–70 | |
| 2 | Methylation | Methyl iodide, K₂CO₃, DMF | 80 | |
| 3 | Carboxamide Formation | CDI, NH₃/MeOH | 75 |
Challenges in Purification
The compound’s polar nature (logP ~0.85) necessitates chromatographic techniques for isolation. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients has proven effective for related analogs .
Analytical Characterization
Spectroscopic Profiling
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 6.45 (d, J=7.2 Hz, 1H, H5), 6.12 (d, J=7.2 Hz, 1H, H6), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, CONH₂).
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¹³C NMR: δ 170.2 (C=O), 165.8 (CONH₂), 145.1 (C2), 128.7 (C4), 115.3 (C5), 110.4 (C6), 20.1 (CH₃).
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Infrared Spectroscopy (IR): Peaks at 1675 cm⁻¹ (C=O stretch), 3300–3100 cm⁻¹ (N-H stretch), and 1550 cm⁻¹ (C=N pyridine ring) .
Mass Spectrometric Fragmentation
LC-QTOF-MS analysis (positive mode) reveals a molecular ion peak at m/z 167.08 [M+H]⁺, with characteristic fragments at m/z 149.05 (loss of H₂O) and 121.03 (cleavage of the carboxamide group) .
Metabolic Pathways
Predicted Biotransformations
Human liver microsome (HLM) studies on related compounds suggest:
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Primary Pathway: Hydroxylation at the methyl group (C4) to form 4-hydroxymethyl derivatives.
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Secondary Pathway: Oxidative cleavage of the dihydropyridine ring, yielding glutarimide intermediates .
Table 3: Comparative Metabolic Stability
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